Methyl-(4-methyl-3-nitro-benzyl)-amine
Overview
Description
Methyl-(4-methyl-3-nitro-benzyl)-amine, or MMB-A, is an organic compound used in the synthesis of a wide variety of compounds, from pharmaceuticals to industrial reagents. It is a versatile compound with a broad range of applications, from laboratory experiments to commercial production. MMB-A has been studied for its biochemical and physiological effects, and its advantages and limitations for use in laboratory experiments.
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis and Structural Analysis : The chemical properties and synthesis of compounds related to Methyl-(4-methyl-3-nitro-benzyl)-amine have been studied extensively. For instance, a study by Temel et al. (2017) investigated the structure of a similar compound, 4-(((2-methyl-3-nitrophenyl)imino)methyl)benzene-1,2,3-triol, using X-ray, IR, UV-Vis, and DFT methods, highlighting the importance of such analyses in understanding the chemical behavior of nitrobenzyl compounds (Temel, Alaşalvar, Esercİ, & Ağar, 2017).
Catalytic Applications : In the realm of catalysis, research by Salerno and Cleaves (2004) delved into the synthesis of α-Methyl nitrobenzyl compounds, including Methyl-(4-methyl-3-nitro-benzyl)-amine analogs, noting their superior photochemical release properties. This study underscores the potential use of such compounds in photochemical applications (Salerno & Cleaves, 2004).
Inorganic Chemistry : The research conducted by Conturo and Jeffrey (1982) on the crystal structure of a derivative of Methyl-(4-methyl-3-nitro-benzyl)-amine, provides insights into the inorganic chemistry applications and structural peculiarities of such compounds (Conturo & Jeffrey, 1982).
Organic Chemistry and Synthesis
Organic Synthesis : Studies like those by Senthamarai et al. (2018) emphasize the significance of Methyl-(4-methyl-3-nitro-benzyl)-amine in organic synthesis, particularly in the development of methods for synthesizing and functionalizing amines, which are crucial in the production of various chemicals and pharmaceuticals (Senthamarai et al., 2018).
Pharmaceutical Research : The potential use of Methyl-(4-methyl-3-nitro-benzyl)-amine in pharmaceutical research is highlighted by studies exploring its derivatives for drug development and other life-science applications. For instance, the work by Tromp et al. (2004) on analogues of 4-nitrobenzylthioinosine shows the relevance of similar nitrobenzyl compounds in the development of new pharmaceutical agents (Tromp et al., 2004).
Catalysis and Green Chemistry : Research by Murugesan et al. (2020) discusses the role of compounds like Methyl-(4-methyl-3-nitro-benzyl)-amine in catalytic reductive aminations, a key process in green chemistry and sustainable production of amines (Murugesan et al., 2020).
properties
IUPAC Name |
N-methyl-1-(4-methyl-3-nitrophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-3-4-8(6-10-2)5-9(7)11(12)13/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACBBQRAXSICOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-(4-methyl-3-nitro-benzyl)-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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